2-(4-Benzylpiperazino)-3-chloronaphthoquinone
Description
2-(4-Benzylpiperazino)-3-chloronaphthoquinone is a naphthoquinone derivative featuring a 4-benzylpiperazino substituent at position 2 and a chlorine atom at position 2. The naphthoquinone core is a bicyclic aromatic system with two ketone groups, making it redox-active and structurally distinct from simpler quinoline or phenyl-based compounds. The benzylpiperazino group introduces a bulky, nitrogen-rich moiety that may enhance binding to biological targets, while the chlorine atom likely modulates electronic properties and lipophilicity. Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to the inherent reactivity of the quinone moiety .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYAJQFJXLQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone typically involves a multi-step process. One common method starts with the chlorination of naphthoquinone to produce 3-chloronaphthoquinone. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazino)-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom in the naphthoquinone ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions result in the replacement of the chlorine atom with different functional groups.
Scientific Research Applications
2-(4-Benzylpiperazino)-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone involves its interaction with cellular targets. The compound can inhibit enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and subsequent cell death. It may also interact with DNA, causing damage and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares 2-(4-Benzylpiperazino)-3-chloronaphthoquinone with key analogs from literature and commercial catalogs:
Key Observations:
Core Structure Differences: The naphthoquinone core in the target compound offers extended conjugation and redox activity compared to pyridine (4-Benzylaminopyridine) or phenylboronic acid analogs. This may enhance interactions with biological electron transport systems . Quinolinecarboxylic acids (e.g., compounds in ) share a nitrogen-containing heterocycle but lack the quinone moiety, limiting redox-driven mechanisms .
Chlorine at position 3 may increase electrophilicity and halogen bonding, contrasting with electron-withdrawing groups (e.g., nitro in 4-Benzyloxy-3-nitrostyrenoxide ) or boronic acids used in cross-coupling reactions .
Biological Activity
2-(4-Benzylpiperazino)-3-chloronaphthoquinone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound features a naphthoquinone core, which is known for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20ClN3O
- Molecular Weight : 345.83 g/mol
- Structure : The compound consists of a naphthoquinone moiety substituted with a benzylpiperazine group and a chlorine atom, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Activity : The naphthoquinone structure is known for its antimicrobial properties, potentially disrupting bacterial cell membranes.
Biological Activity Data
The following table summarizes the biological activities observed for this compound in various studies:
| Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | Induces apoptosis | |
| Antimicrobial | Bacterial strains (e.g., E. coli) | Inhibits growth | |
| Enzyme inhibition | Topoisomerase I | Reduces enzyme activity | |
| Signal transduction | MAPK pathway | Alters cell signaling |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogenic bacteria. It exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Synergistic Effects : When combined with conventional chemotherapeutics, the compound showed enhanced efficacy in reducing tumor growth in animal models.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
